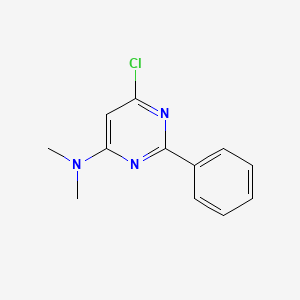

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine

CAS No.: 58514-86-6

Cat. No.: VC2269458

Molecular Formula: C12H12ClN3

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58514-86-6 |

|---|---|

| Molecular Formula | C12H12ClN3 |

| Molecular Weight | 233.69 g/mol |

| IUPAC Name | 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C12H12ClN3/c1-16(2)11-8-10(13)14-12(15-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |

| Standard InChI Key | RWXVEFVRLTUGHU-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC(=NC(=N1)C2=CC=CC=C2)Cl |

| Canonical SMILES | CN(C)C1=CC(=NC(=N1)C2=CC=CC=C2)Cl |

Introduction

Chemical Properties and Structure

| Property | Value |

|---|---|

| IUPAC Name | 6-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine |

| CAS Number | 58514-86-6 |

| Molecular Formula | C12H12ClN3 |

| Molecular Weight | 233.69 g/mol |

| Appearance | Not specified in available data |

| Research Status | For research use only; not for human or veterinary use |

Structural Characteristics

The molecular structure of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine features a pyrimidine ring as its central scaffold, with distinct substituents at positions 2, 4, and 6. The pyrimidine core itself is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3, creating an electron-deficient aromatic system with distinctive reactivity patterns compared to benzene or other carbocyclic aromatic compounds.

The arrangement of these substituents around the pyrimidine core creates a specific three-dimensional structure with implications for molecular recognition, binding to biological targets, and participation in chemical reactions. The planar pyrimidine ring, combined with the projecting phenyl and dimethylamino groups, creates distinct regions of electronic density and potential interaction sites for molecular recognition.

Synthesis and Production

Purification and Characterization

Following synthesis, purification of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine would typically involve standard laboratory techniques such as recrystallization, column chromatography, or preparative HPLC, depending on the scale of production and the nature of potential impurities. Characterization would employ spectroscopic techniques including NMR spectroscopy (1H and 13C), mass spectrometry, and infrared spectroscopy to confirm the structure and assess purity.

In analytical settings, the compound can be identified and characterized using various chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) or gas chromatography coupled with mass spectrometry (GC-MS) would provide information about purity and molecular weight, while NMR spectroscopy would confirm the structural arrangement of substituents around the pyrimidine core.

Chemical Reactivity and Properties

General Reactivity Patterns

As a substituted pyrimidine, 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine exhibits reactivity patterns characteristic of electron-deficient heterocyclic aromatic compounds. The presence of nitrogen atoms in the pyrimidine ring creates an electron-poor system that is susceptible to nucleophilic aromatic substitution reactions, particularly at positions activated by the ring nitrogens.

The chlorine substituent at position 6 represents a potential site for nucleophilic aromatic substitution reactions, allowing for further functionalization of the molecule. Common nucleophiles that might participate in such reactions include amines, thiols, and alkoxides, potentially leading to a diverse array of derivatives with modified properties and potential applications.

The N,N-dimethylamino group at position 4 introduces a basic center that could participate in acid-base reactions or serve as a hydrogen bond acceptor in molecular recognition events. The phenyl group at position 2 might engage in further functionalization through electrophilic aromatic substitution reactions, although these would be influenced by the electronic effects of the pyrimidine ring to which it is attached.

Structure-Activity Relationships

The specific arrangement of substituents in 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine creates a unique electronic and steric environment that influences its potential interactions with biological targets. Structure-activity relationship studies of related pyrimidine derivatives have demonstrated that:

-

The nature and position of substituents on the pyrimidine ring significantly affect binding to various receptors and enzymes

-

Chlorine substituents can enhance lipophilicity and membrane permeability while potentially serving as bioisosteres for other groups

-

Dimethylamino groups often contribute to enhanced binding to specific protein targets through hydrogen bonding and electrostatic interactions

-

Phenyl substituents can engage in π-π stacking interactions with aromatic amino acid residues in protein binding sites

While specific structure-activity relationship data for 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is limited in the available literature, its structural features suggest potential for interactions with various biological targets, particularly those that recognize and bind to heterocyclic aromatic compounds.

Biological Activity and Applications

| Structural Feature | Potential Biological Significance |

|---|---|

| Pyrimidine core | Structural similarity to nucleic acid bases; potential for interaction with enzymes involved in nucleotide metabolism |

| Chlorine substituent | Enhanced lipophilicity; potential leaving group for metabolic transformation; bioisosteric replacement |

| N,N-dimethylamino group | Hydrogen bond acceptor; potential interaction with receptor binding sites; modification of electronic properties |

| Phenyl substituent | Hydrophobic interactions; π-π stacking with aromatic residues; platform for further diversification |

Current Research and Future Directions

Future Research Opportunities

Several promising research directions could expand our understanding of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine and its potential applications:

-

Comprehensive characterization of physical and chemical properties

-

Development of optimized synthetic routes with improved yields and reduced environmental impact

-

Systematic screening against panels of biological targets to identify specific activities

-

Structure-activity relationship studies through the synthesis and testing of structural analogs

-

Investigation of potential applications in materials science or as building blocks for more complex molecules

-

Computational studies to predict properties and potential interactions with biological macromolecules

The structural features of this compound, particularly its combination of a pyrimidine core with specific substituents, create a foundation for diverse research avenues spanning medicinal chemistry, synthetic methodology development, and fundamental studies of heterocyclic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume